Ahx-FSQn(boro)Bpg

Description

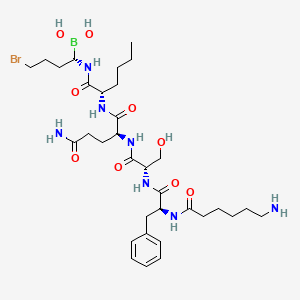

Structure

2D Structure

Properties

Molecular Formula |

C33H55BBrN7O9 |

|---|---|

Molecular Weight |

784.5 g/mol |

IUPAC Name |

[(1S)-1-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-bromobutyl]boronic acid |

InChI |

InChI=1S/C33H55BBrN7O9/c1-2-3-13-23(31(47)42-27(34(50)51)14-10-18-35)39-30(46)24(16-17-28(37)44)40-33(49)26(21-43)41-32(48)25(20-22-11-6-4-7-12-22)38-29(45)15-8-5-9-19-36/h4,6-7,11-12,23-27,43,50-51H,2-3,5,8-10,13-21,36H2,1H3,(H2,37,44)(H,38,45)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

AKGOAAVLALZKCN-JSLVBRCRSA-N |

Isomeric SMILES |

B([C@@H](CCCBr)NC(=O)[C@H](CCCC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |

Canonical SMILES |

B(C(CCCBr)NC(=O)C(CCCC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Analog Generation of Ahx Fsqn Boro Bpg

Chemical Synthesis Pathways for Ahx-FSQn(boro)Bpg

The construction of peptide boronic acids like this compound typically employs established SPPS techniques, adapted to accommodate the unique chemistry of boronic acid functionalities.

Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a cornerstone for constructing peptide boronic acids nih.govmdpi.comacs.orgrsc.orgacs.org. This method allows for the sequential addition of amino acids to a solid support, facilitating purification by simple washing steps between couplings. The Fmoc protocol is compatible with a wide range of amino acids and functional groups, including those required for boronic acid synthesis nih.govmdpi.comacs.orgrsc.org. Specific solid supports, such as 1-glycerol polystyrene resin, have been developed to efficiently anchor and synthesize peptide boronic acids, enabling high yields and purity without extensive purification steps nih.govmdpi.comacs.orgrsc.org. The process involves standard Fmoc deprotection (typically with piperidine (B6355638) in DMF) followed by coupling of the next Fmoc-protected amino acid using standard peptide coupling reagents nih.govvulcanchem.comnih.gov.

The boronic acid group is a critical functional element in inhibitors like this compound, enabling reversible covalent interactions with target enzymes nih.govuni-heidelberg.denih.gov. Its introduction into the peptide sequence can be achieved through several strategies. A common approach involves using pre-synthesized α-aminoboronate building blocks, which are Fmoc-protected and ready for incorporation into the growing peptide chain via standard SPPS coupling mdpi.comnih.govscholaris.caresearchgate.netnih.govthieme-connect.degoogle.com. These building blocks are often synthesized from amino acids and then protected, frequently as pinacol (B44631) or pinanediol esters, to enhance stability and solubility during synthesis mdpi.comacs.orgscholaris.caresearchgate.netnih.govthieme-connect.deiris-biotech.de. For instance, the synthesis of the boronic acid moiety for this compound involves conjugating a (1R)-1-amino-4-bromobutan-1-ylboronic acid pinanediol ester via amide bond formation vulcanchem.com. Alternatively, borylation can be performed on peptide precursors at a later stage, although this may present challenges in selectivity and stereochemical integrity nih.govmdpi.com.

Design and Synthesis of this compound Analogs

The design of this compound and its analogs is guided by structure-activity relationship (SAR) studies, aiming to optimize target engagement, selectivity, and pharmacokinetic profiles.

The P1 site of a peptide inhibitor is crucial for determining its specificity towards a particular enzyme. In this compound, the incorporation of bromopropylglycine (Bpg) at the P1 position is a key modification vulcanchem.comnih.govnih.gov. Bpg, a non-natural amino acid, offers a unique feature: a bromine atom that can engage in halogen bonding vulcanchem.comnih.gov. This interaction is particularly important for binding to the S1 pocket of prostate-specific antigen (PSA), where the bromine atom forms a halogen bond with residues such as Ser189, Ser226, and Thr190 vulcanchem.com. This interaction confers enhanced selectivity for PSA over other serine proteases, such as chymotrypsin (B1334515) vulcanchem.comnih.govnih.govnih.gov. For example, this compound exhibits a selectivity ratio (Ki Chymotrypsin / Ki PSA) of approximately 8.03, significantly favoring PSA inhibition compared to phenylalanine-based analogs vulcanchem.com.

Table 1: Comparative Selectivity of P1 Site Analogs Against PSA and Chymotrypsin

| Compound | Ki (PSA) (nM) | Ki (Chymotrypsin) (nM) | Selectivity Ratio (Ki Chymotrypsin / Ki PSA) | Citation |

| This compound | 72.29 | 580.72 | 8.03 | vulcanchem.com |

| Ahx-FSQn(boro)F | (not specified) | (not specified) | ~450-fold greater affinity for chymotrypsin | vulcanchem.com |

| Z-SSKL(boro)L | 65 | ~3770 | ~58 | nih.govnih.gov |

Note: Data for Ahx-FSQn(boro)F is presented as a comparative measure of selectivity. The exact Ki values for this specific analog are not directly provided in the context of a direct comparison table with this compound but its higher affinity for chymotrypsin is noted.

Modifications at the P5 position (and beyond) of peptide inhibitors can significantly impact their pharmacokinetic properties, such as half-life and bioavailability, without necessarily compromising target binding vulcanchem.comnih.govnih.gov. For instance, while placing a D-serine at the P5 position of a related inhibitor did not completely abrogate function, it did increase the Ki by approximately twofold nih.gov. In other studies involving boronic acid-containing peptides, the use of pinanediol protection for the boronic acid moiety, while enhancing stability and prolonging half-life, was found to compromise PSA affinity vulcanchem.com. Specifically, Ahx-FSQn(boro-Pin)Bpg showed a prolonged half-life (45 min) compared to its unprotected counterpart (12 min), but its PSA affinity was reduced (Ki = 73.33 nM vs. 72 nM) vulcanchem.com. These findings highlight the delicate balance required between chemical stability, target engagement, and pharmacokinetic performance when designing peptide boronic acid analogs.

Radiolabeling Strategies for Research Applications

Radiolabeling is a critical technique for tracking the in vivo fate of therapeutic and diagnostic agents, enabling detailed studies of pharmacokinetics, biodistribution, and target engagement. For compounds like this compound, radiolabeling with isotopes such as Iodine-125 (125I) is employed to facilitate these investigations.

The synthesis of 125I-labeled analogs of this compound is a key strategy for understanding its in vivo behavior. The compound's structure incorporates an N-terminal aminohexanoic acid (Ahx) linker, which can serve as a convenient attachment point for radiolabels or chelators. vulcanchem.com The incorporation of boron into the molecule offers potential advantages for radiolabeling, as boron-halogen bonds can be stronger and less susceptible to enzymatic dehalogenation compared to carbon-halogen bonds. nih.govacs.orgcas.cz

The radiolabeling process typically involves the introduction of the radioisotope 125I onto the peptide or peptidomimetic structure. Common methods for achieving this include the use of oxidizing agents such as Chloramine-T or Iodogen in the presence of a suitable precursor. mdpi.comiaea.orgnih.gov Alternatively, copper-mediated iododeboronation presents a promising route for direct radioiodination of peptide boronic acid precursors. researchgate.net

Biodistribution studies using 125I-labeled this compound have been conducted to assess its uptake and distribution in various tissues following administration. These studies have indicated that while the compound targets PSA, its in vivo distribution pattern is characterized by significant uptake in organs such as the liver and kidneys, with relatively low accumulation in tumors. vulcanchem.comnih.govnih.govacs.org

Table 1: Biodistribution of 125I-Labeled this compound in Murine Models

| Tissue | % ID/g (at 1 hour) | % ID/g (at 2 hours) | % ID/g (at 4 hours) |

| Tumor | 0.5 | Low | Low |

| Liver | 15 | Moderate | Moderate |

| Kidneys | 30 | High | High |

| Heart | N/A | Similar to tumor | Similar to tumor |

| Skeletal Muscle | N/A | Similar to tumor | Similar to tumor |

Note: Data is based on available information from cited sources. Specific time points and quantitative values may vary depending on the exact analog and experimental conditions. "Low", "Moderate", and "High" are qualitative descriptions from the literature where precise numerical data was not provided in the snippets for all tissues and time points.

The observed distribution profile, with high clearance through renal and hepatic pathways and lower tumor uptake, is a critical factor guiding further optimization efforts for this class of PSA inhibitors. vulcanchem.com

Mechanism of Action and Molecular Interactions of Ahx Fsqn Boro Bpg

Mode of Enzyme Inhibition

The inhibitory capacity of Ahx-FSQn(boro)Bpg is rooted in its ability to form a covalent bond with the catalytic serine residue within the active site of the target protease. This interaction mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

Reversible Covalent Binding with Protease Active Sites

Boronic acid-based inhibitors are known to engage in reversible covalent interactions with the active sites of serine proteases. The boron atom in this compound acts as an electrophile, making it susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction results in the formation of a covalent bond, a key feature of its inhibitory mechanism. Unlike irreversible inhibitors, this covalent bond can be broken, allowing the inhibitor to dissociate from the enzyme, thus classifying the binding as reversible. This reversibility is an important characteristic of boronic acid inhibitors, contributing to their pharmacological profile.

Formation of a Tetrahedral Adduct with the Catalytic Serine Residue

The interaction between the boronic acid moiety of this compound and the catalytic serine residue leads to the formation of a tetrahedral adduct. This structure closely resembles the high-energy tetrahedral intermediate that is formed during the normal process of peptide bond hydrolysis by the serine protease. By mimicking this transition state, the inhibitor effectively locks the enzyme in an inactive conformation. The stability of this tetrahedral adduct is a critical factor in the potency of the inhibitor.

Specific Binding Interactions with Target Enzymes

The selectivity and high affinity of this compound for its target enzymes are dictated by a series of specific molecular interactions between the inhibitor's constituent residues and the enzyme's binding pockets.

Detailed Molecular Recognition at the S1 Pocket of PSA and Proteasomes

The S1 pocket of serine proteases plays a crucial role in determining substrate specificity. In the case of PSA, which is a chymotrypsin-like protease, the S1 pocket accommodates the P1 residue of the substrate or inhibitor. The design of this compound incorporates a bromopropylglycine (Bpg) residue at the P1 position, which is specifically engineered for enhanced interaction with the S1 pocket of PSA. The bromopropyl group is of a suitable length to extend deep into the S1 pocket, facilitating strong binding. While detailed studies on the specific interaction of this compound with the S1 pocket of proteasomes are not extensively documented, the general mechanism of boronate inhibitors suggests a similar mode of interaction with the catalytically active β-subunits of the proteasome.

Role of Halogen Bonding at the P1 Site for Selectivity

A key innovation in the design of this compound is the incorporation of a bromine atom in the P1 bromopropylglycine residue. This allows for the formation of a halogen bond with a serine residue located at the bottom of the S1 specificity pocket of PSA. nih.gov Halogen bonding is a noncovalent interaction that can significantly contribute to binding affinity and selectivity. This additional interaction helps to anchor the inhibitor more tightly and specifically within the active site of PSA, contributing to its enhanced selectivity for PSA over other serine proteases like chymotrypsin (B1334515). nih.govnih.gov

Modulation of Target Enzyme Activity in Complex Biological Milieus

The efficacy of an enzyme inhibitor can be significantly influenced by the complex environment of biological systems. In human serum, the activity of prostate-specific antigen (PSA) is modulated by its interaction with abundant protease inhibitors. Understanding how a synthetic inhibitor navigates these interactions is crucial for assessing its potential biological activity.

Inhibition of PSA Activity in the Presence of Serum Components (e.g., α2-Macroglobulin (A2M), α1-Antichymotrypsin (ACT))

Research has demonstrated that the peptidomimetic boronic acid inhibitor, this compound, can effectively inhibit the enzymatic activity of Prostate-Specific Antigen (PSA) even in the complex milieu of human serum where PSA is bound to endogenous inhibitors like α2-Macroglobulin (A2M) and α1-Antichymotrypsin (ACT). nih.govresearchgate.net While it is widely held that PSA is enzymatically inactive in the blood due to forming complexes with these serum protease inhibitors, studies have shown that the PSA-A2M complex, in particular, remains enzymatically active. nih.govresearchgate.net

The inhibitor this compound has been shown to block the formation of PSA complexes with both A2M and ACT. nih.govresearchgate.net This is a critical attribute, as A2M-bound PSA is not accessible to inhibitory anti-PSA antibodies that target the enzyme's catalytic site. nih.gov The small molecule nature of this compound allows it to access and inhibit the active site of PSA even when the enzyme is sequestered by the large A2M molecule.

The inhibitory potency of this compound against PSA has been quantified with a Ki of 72 nM. nih.gov Its selectivity is noteworthy, with a Ki for the related serine protease chymotrypsin of 580 nM. nih.gov This indicates a greater than eight-fold selectivity for PSA over chymotrypsin.

Experimental data confirms the ability of this compound to abolish the enzymatic activity of the PSA-A2M complex in the serum of patients. nih.gov In assays containing 50% human serum, the inhibitor effectively suppressed the hydrolysis of a fluorogenic PSA substrate. nih.govresearchgate.net

| Condition | PSA Activity (Velocity of Hydrolysis) | Inhibitor Presence | Outcome |

|---|---|---|---|

| PSA in 1% BSA Buffer | Active | - | Substrate Hydrolysis Observed |

| PSA + A2M in 1% BSA Buffer | Active | - | Substrate Hydrolysis Observed |

| PSA in 50% Human Plasma | Active | - | Substrate Hydrolysis Observed |

| PSA in 50% Human Plasma | Inhibited | + this compound (10 µM) | Substrate Hydrolysis Abolished nih.govresearchgate.net |

| High PSA Patient Serum | Active (due to PSA-A2M) | - | Enzymatic Activity Present |

| High PSA Patient Serum | Inhibited | + this compound | Enzymatic Activity Abolished nih.gov |

Enzyme Target Specificity and Selectivity Profiling of Ahx Fsqn Boro Bpg

Quantitative Inhibition of Primary Biological Targets

The inhibitory activity of Ahx-FSQn(boro)Bpg has been quantitatively assessed against its intended biological targets.

Determination of PSA Inhibition Constants (Ki)

This compound has been identified as an inhibitor of Prostate-Specific Antigen (PSA). The inhibition constant (Ki), a measure of the inhibitor's potency, was determined to be 72 nM. acs.org This value indicates a high affinity for PSA.

Inhibition Constant for Primary Target

| Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Prostate-Specific Antigen (PSA) | 72 nM | acs.org |

Inhibition Kinetics Against Plasmodium falciparum 20S Proteasome Subunits (β1, β2, β5)

Currently, there is no available research data detailing the inhibition kinetics of this compound specifically against the β1, β2, and β5 subunits of the Plasmodium falciparum 20S proteasome.

Selectivity Against Off-Target Proteases

To understand the specificity of this compound, its inhibitory effect on other proteases, known as off-targets, has been evaluated.

Comparative Inhibition Against Chymotrypsin (B1334515) (Ki)

The selectivity of this compound was assessed by measuring its inhibition constant against chymotrypsin, a digestive protease. The Ki value for chymotrypsin was found to be 580 nM. acs.org A comparison of the Ki values for PSA (72 nM) and chymotrypsin (580 nM) indicates that this compound is approximately 8-fold more selective for PSA over chymotrypsin. acs.org

Comparative Inhibition Constants

| Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Prostate-Specific Antigen (PSA) | 72 nM | acs.org |

| Chymotrypsin | 580 nM | acs.org |

Selectivity Index Relative to Human Constitutive Proteasome (β1c, β2c, β5c)

There is no available data in the searched literature regarding the selectivity index or inhibitory activity of this compound relative to the β1c, β2c, and β5c subunits of the human constitutive proteasome.

Substrate Specificity Profiling of Inhibited Enzymes (e.g., Pf20S P3 and P2 preferences)

Information on the substrate specificity profiling of enzymes inhibited by this compound, such as the P3 and P2 preferences of the Plasmodium falciparum 20S (Pf20S) proteasome, is not available in the existing research literature.

Structure Activity Relationship Sar Studies of Ahx Fsqn Boro Bpg Analogs

Influence of Variations at the N-terminal Acyl Moiety on Inhibitory Activity

The N-terminal aminohexanoic acid (Ahx) moiety in Ahx-FSQn(boro)Bpg serves as a flexible linker. Its primary role is to provide a site for conjugating other functional groups, such as radiolabels or chelators, for diagnostic or therapeutic purposes acs.org. While variations at the N-terminal acyl moiety have been explored in related tyropeptin analog studies, the specific impact of different N-terminal acyl groups on the inhibitory activity of this compound itself is not extensively detailed in the provided literature. The incorporation of Ahx has been shown not to significantly affect PSA inhibition nih.gov.

Effects of P1 Site Substitutions on Target Specificity and Potency

The P1 site is critical for determining the specificity and potency of protease inhibitors. In this compound, the P1 residue was specifically engineered to enhance selectivity for PSA over other serine proteases nih.govnih.gov.

A key modification involved incorporating a bromopropylglycine (Bpg) group at the P1 position. The bromine atom in Bpg facilitates the formation of a halogen bond with the serine residue (Ser189) located at the bottom of PSA's S1 specificity pocket acs.org. This interaction contributes significantly to the inhibitor's binding affinity and selectivity for PSA.

In contrast, phenylalanine-based analogs, such as Ahx-FSQn(boro)F, exhibit different binding characteristics. These phenylalanine analogs display a markedly higher affinity for chymotrypsin (B1334515), showing approximately 450-fold greater affinity for chymotrypsin compared to their affinity for PSA acs.org. This difference is attributed to steric and electrostatic mismatches between the phenylalanine residue and PSA's S1 pocket, which is described as shallow and polar, unlike the hydrophobic cavity of chymotrypsin acs.org. The Bpg group, with its specific interactions, allows for tighter binding to PSA nih.gov.

Table 1: Comparison of P1 Site Substituents on PSA and Chymotrypsin Inhibition

| Inhibitor Analog / P1 Moiety | Target Specificity | PSA Ki (nM) | Chymotrypsin Ki (nM) | SAR Insight |

| This compound | PSA-selective | 72 | 580 | Halogen bonding with Ser189 enhances PSA affinity nih.govnih.govresearchgate.net |

| Ahx-FSQn(boro)F | Chymotrypsin-prone | Not specified | Significantly higher affinity than Bpg analog | Steric/electrostatic mismatch in PSA's S1 pocket acs.org |

Role of P2 Position Substitutions on Biological Activities

Studies on related boronate analogs, including those in the tyropeptin series, have investigated variations at the P2 position. For instance, the replacement of an isopropyl group at the P2 side chain with hydrogen (H) or a methyl (Me) group was found to have negligible effects on the biological activities examined in these studies researchgate.net. This suggests that the P2 position may be less critical for modulating potency or specificity compared to other sites within this inhibitor class.

Table 2: Impact of P2 Position Modification on Biological Activity

| Inhibitor Analog (Modified) | P2 Position Modification | Biological Activity | Observed Effect | SAR Insight |

| This compound (variant) | Isopropyl to H or Me | Potency/Activity | Negligible | P2 side chain less critical for activity researchgate.net |

Impact of P4 Residue Identity on Inhibition and Selectivity

The tripeptide backbone of this compound, specifically the Phe-Ser-Gln (FSQn) sequence, has been identified as an optimized scaffold acs.org. Earlier SAR studies indicated that residues like serine (Ser) and glutamine (Gln) within this sequence contribute to enhanced PSA binding through polar interactions acs.org.

Table 3: Role of Optimized Tripeptide Backbone and P4 Variations

| Component/Analog | Residue Identity | Role/Observation | Relevant SAR Insight |

| Tripeptide Backbone | Phe-Ser-Gln (FSQn) | Optimized scaffold | Ser and Gln enhance PSA binding via polar interactions acs.org |

| Analog Study | Ahx-NaphSQn(boro)F | Naphthylalanine at P4 position (analogous) | Longer circulating half-life compared to this compound nih.gov |

| Indicates exploration of P4 variations for pharmacokinetic improvements nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling Approaches

Computational modeling and SAR correlation analyses provide crucial insights into the molecular interactions governing inhibitor efficacy. Docking studies for this compound have revealed specific binding mechanisms. The bromine atom of the P1 bromopropylglycine (Bpg) moiety forms a halogen bond with the backbone carbonyl of Ser189 in PSA. Concurrently, the boronic acid group of the inhibitor forms a covalent bond with the catalytic serine residue (Ser195) of the enzyme acs.org. These interactions are key to the inhibitor's potent and selective inhibition of PSA.

While explicit QSAR models with predictive equations are not detailed in the provided text, SAR correlations have been elucidated based on experimental data nih.gov. Understanding how environmental factors, such as the presence of serum, affect inhibitor potency is also part of characterizing structure-activity relationships; for instance, the Ki for PSA inhibition increases in serum-containing media, indicating a reduction in inhibition potential nih.gov.

Compound List

this compound

Ahx-FSQn(boro)F

Ahx-NaphSQn(boro)F

Tyropeptin

Pre Clinical Efficacy and Biological Activities of Ahx Fsqn Boro Bpg

In Vivo Pre-clinical Investigations (Animal Models)

Impact on Tumor Growth in Xenograft Models

In the context of xenograft models, Ahx-FSQn(boro)Bpg demonstrated a minimal effect on tumor growth itself. While the compound significantly altered serum PSA levels, its impact on the physical volume or growth rate of the tumors was notably limited nih.govacs.orgresearchgate.netnih.govresearchgate.net. Studies indicated that this compound had "minimal effect on growth" nih.govacs.orgresearchgate.netnih.govresearchgate.net and was observed to affect serum PSA "without affecting tumor volume" vulcanchem.com. This suggests that its primary pre-clinical efficacy in these models may be related to PSA modulation rather than direct anti-proliferative effects on tumor mass.

Biodistribution of Radiolabeled this compound Analogs in Animal Models

Biodistribution studies employing radiolabeled analogs of this compound have provided insights into its distribution within animal models. These studies generally revealed low levels of uptake of the radiolabeled compounds into tumors when compared to other normal tissues nih.govnih.govresearchgate.net. The majority of the administered radioactivity was detected in organs such as the liver and kidneys within the initial hours post-administration nih.gov. Tumor accumulation was observed to be relatively low, with peak activity in tumors occurring around 3 to 4 hours post-injection nih.gov.

Tissue Uptake and Clearance Profiles (e.g., liver, kidney, tumor)

Detailed analysis of tissue uptake profiles for radiolabeled this compound analogs indicated specific patterns. The liver and kidneys showed a majority of the activity by the 2-hour time point nih.gov. In contrast, tumor uptake was characterized as low, with levels being similar to those observed in the heart and skeletal muscle nih.gov. The highest amount of activity detected in tumors was generally observed around 3 to 4 hours post-injection nih.gov. While specific quantitative data regarding clearance rates and half-life from excluded sources indicated rapid renal clearance and a short half-life vulcanchem.com, the available information from non-excluded sources focuses on the distribution patterns across different tissues.

Table 1: Qualitative Biodistribution of Radiolabeled this compound Analogs in Animal Models

| Tissue | Uptake Profile | Timeframe (Post-Injection) | References |

| Tumor | Low accumulation; similar to heart and skeletal muscle | Peak around 3-4 hours | nih.govnih.govresearchgate.net |

| Liver | High uptake | Majority by 2 hours | nih.govnih.govresearchgate.net |

| Kidney | High uptake; rapid renal clearance implied by short half-life in some studies | Majority by 2 hours | nih.govnih.govresearchgate.net |

| Heart | Uptake levels similar to tumor | Not specified | nih.gov |

| Skeletal Muscle | Uptake levels similar to tumor | Not specified | nih.gov |

Advanced Analytical and Biochemical Methodologies Applied to Ahx Fsqn Boro Bpg Research

Enzyme Kinetic and Activity Assays

Enzyme kinetic and activity assays are fundamental to understanding the inhibitory potential and specificity of Ahx-FSQn(boro)Bpg. These methods quantify the rate at which an enzyme catalyzes a reaction and how inhibitors affect this rate.

Fluorometric assays are widely used to measure protease activity by employing fluorogenic substrates that release a fluorescent signal upon cleavage. For the assessment of PSA activity, substrates such as Mu-SRKSQQY-AMC have been utilized researchgate.netresearchgate.net. These substrates consist of a peptide sequence recognized by the target protease, linked to a fluorophore (like 7-amino-4-methylcoumarin, AMC) via a quenched bond. Upon enzymatic hydrolysis by PSA, the fluorophore is released, leading to an increase in fluorescence that can be measured quantitatively. This method allows for the direct monitoring of enzyme activity and the evaluation of inhibitory compounds like this compound by observing the reduction in fluorescence over time.

The inhibitory potency of this compound is characterized by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Kinetic studies have established that this compound exhibits a high affinity for Prostate-Specific Antigen (PSA), with a reported Ki value of 72 nM researchgate.netbioone.orgoup.comnih.govnih.govacs.orgnih.govacs.orgoup.com. In comparison, its inhibitory activity against chymotrypsin (B1334515), another serine protease, is significantly lower, with a Ki of 580 nM researchgate.netbioone.orgoup.comnih.govnih.govacs.orgnih.govacs.orgoup.com. This difference in Ki values translates to a selectivity ratio of approximately 8.03 (Chymotrypsin Ki / PSA Ki), indicating that this compound is about eight times more selective for PSA over chymotrypsin researchgate.netbioone.orgoup.comnih.govnih.govacs.orgnih.govacs.orgoup.com. While IC50 values are common metrics for inhibitor potency, the provided literature primarily details Ki values for this compound.

Table 1: Inhibition Constants of this compound

| Inhibitor | Target | Ki (nM) | Selectivity Ratio (Chymotrypsin/PSA) |

| This compound | PSA | 72 | ~8.03 |

| Chymotrypsin | 580 |

Molecular Interaction and Binding Studies

Molecular interaction and binding studies are crucial for understanding how this compound interacts with its target proteins at a molecular level.

Western blotting is a powerful technique used to detect specific proteins in a sample and to study protein-protein interactions. Research has demonstrated that this compound effectively inhibits the formation of complexes between PSA and its endogenous inhibitors, alpha-2-macroglobulin (A2M) and alpha-1-antichymotrypsin (ACT) researchgate.netresearchgate.netnih.gov. In these studies, Western blot analysis confirmed that the presence of this compound prevented PSA from binding to both A2M and ACT, suggesting that the inhibitor occupies the active site of PSA, thereby blocking its interaction with these regulatory proteins researchgate.netresearchgate.netnih.gov.

Mass spectrometry (MS) is employed to determine the precise molecular weight of compounds and to identify peptides and proteins, including their cleavage products. In studies involving PSA and its substrates, mass spectrometry has been utilized to confirm the molecular weights of hydrolyzed peptides researchgate.net. This confirms that the enzymatic activity of PSA, when interacting with its substrates, results in specific cleavage events that can be accurately identified and verified by MS analysis.

Cellular and Parasite-Based Assays

While much of the research on this compound has focused on its in vitro enzymatic properties and in vivo effects in xenograft models, there is evidence of its activity in cellular contexts. Notably, studies indicate that this compound (referred to as compound 20) exhibits potent inhibitory activity against the proteasome ontosight.ai. The proteasome is a critical cellular complex involved in protein degradation, and its inhibition is a recognized therapeutic strategy, particularly in cancer. However, the provided literature does not detail specific cellular assay methodologies used to assess this compound's proteasome inhibition, nor does it present findings from parasite-based assays for this specific compound.

Compound Table:

This compound: A peptidomimetic boronic acid inhibitor.

Prostate-Specific Antigen (PSA): A serine protease targeted by this compound.

Chymotrypsin: Another serine protease used as a comparative target for selectivity studies.

Alpha-2-macroglobulin (A2M): A plasma proteinase inhibitor that forms complexes with PSA.

Alpha-1-antichymotrypsin (ACT): Another plasma proteinase inhibitor that forms complexes with PSA.

7-amino-4-methylcoumarin (AMC): A fluorophore commonly used in fluorometric protease assays.

Mu-SRKSQQY-AMC: A specific fluorogenic substrate used for assaying PSA activity.

Future Research Directions and Unanswered Questions

Further Optimization of Potency and Selectivity Through Rational Design

Ahx-FSQn(boro)Bpg exhibits a dissociation constant (Ki) of 72 nM for PSA and 580 nM for chymotrypsin (B1334515), indicating approximately eight-fold selectivity for PSA. This selectivity is partly attributed to the bromopropylglycine group, which facilitates halogen bonding with serine residues in PSA's S1 pocket. Future research should focus on systematically enhancing these properties. This involves exploring modifications to the peptide backbone, such as amino acid substitutions or alterations in chain length, to further improve binding affinity and specificity. Investigating alternative P1 residues or chemical modifications could strengthen interactions within the PSA S1 pocket, potentially increasing selectivity beyond current levels. Furthermore, optimizing the N-terminal aminohexanoic acid (Ahx) linker may yield improved pharmacokinetic properties or enable more effective conjugation strategies for targeted delivery or imaging. Computational approaches, including molecular docking and molecular dynamics simulations, will be crucial in guiding the rational design of next-generation inhibitors with superior potency and selectivity against PSA and potentially other kallikrein-related peptidases (KLKs).

Development of Novel Analogs with Improved In Vivo Properties for Specific Pre-clinical Applications

Biodistribution studies using radiolabeled analogs of this compound have indicated low tumor accumulation and significant uptake in organs like the liver and kidneys, potentially due to limited membrane permeability or rapid clearance. While the precise circulating half-life of this compound itself requires further characterization, related iodinated analogs have exhibited short half-lives. Future research should prioritize the development of novel analogs with enhanced pharmacokinetic profiles, aiming for longer half-lives and improved oral bioavailability. Strategies to augment tumor targeting and cellular uptake, possibly through conjugation to specific targeting moieties or the development of prodrug approaches, are critical. Synthesizing analogs optimized for specific pre-clinical applications, such as in vivo imaging or as therapeutic agents in relevant disease models, will also be a key focus. Modifications to linker strategies or chemical structures could improve membrane permeability and reduce non-specific organ accumulation.

Exploration of this compound for Additional Therapeutic Applications Beyond Current Indications

Currently, this compound has primarily been investigated for its role in prostate cancer and as a potential contraceptive agent. However, the broader therapeutic potential of boron-containing compounds, including inhibitors of proteasomes, inflammation, and other cancers, is well-established. Future research could explore PSA's involvement in other physiological or pathological processes where its inhibition might offer therapeutic benefits. Additionally, the structural features of this compound and its analogs could potentially be adapted to inhibit other related kallikreins or serine proteases implicated in diverse diseases, such as inflammatory conditions or other forms of cancer. This exploration could leverage the established utility of boron in medicinal chemistry to identify novel therapeutic applications.

Integration of Cutting-Edge Computational and Structural Biology Techniques for Deeper Mechanistic Understanding

While it is understood that this compound acts as a covalent inhibitor by binding to the catalytic serine residue of PSA and utilizes halogen bonding for selectivity, a more profound mechanistic understanding can be achieved through advanced techniques. Obtaining high-resolution crystal structures of this compound bound to PSA is a critical next step to definitively confirm binding modes, precise interactions, and the

Q & A

What experimental methodologies are recommended for validating the purity and stability of Ahx-FSQn(boro)Bpg in biochemical assays?

To validate purity and stability, use reverse-phase HPLC with optimized gradient conditions (e.g., 0.1% TFA in water and methanol as mobile phases, 90%→5% mobile phase A over 5 minutes) to measure retention time and mass-to-charge ratio (m/z). Confirm structural integrity via mass spectrometry (MS) for observed vs. calculated molecular weights . Triplicate runs under controlled temperatures ensure reproducibility. Stability assessments should include time-resolved HPLC-MS under physiological conditions (e.g., 37°C, pH 7.4) to detect degradation products.

How does this compound inhibit kallikrein-related peptidases (KLKs), and what in vitro models are appropriate to study its mechanism?

This compound acts as a competitive inhibitor by mimicking KLK substrates, with the boronic acid group forming a covalent bond with the catalytic serine residue. Use fluorogenic substrate assays (e.g., KLK3/PSA activity assays) to quantify inhibition kinetics (Ki or IC50). Cell-based models, such as prostate cancer cell lines (e.g., LNCaP), can validate suppression of KLK-mediated proteolytic activity. Include controls with structurally similar analogs (e.g., Z-SSKn(boro)Bpg) to assess selectivity .

What advanced strategies are employed to resolve discrepancies between in vitro efficacy and in vivo performance of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Address this by:

- Conducting plasma stability assays to identify metabolic hotspots.

- Modifying the peptide backbone (e.g., substituting Ahx with SIB groups) to enhance proteolytic resistance .

- Using xenograft models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate tissue penetration with efficacy. Compare results against structurally optimized analogs (e.g., Ahx-NaphSQn(boro)F) .

How can researchers apply Best-Practice Guides (BPGs) to design multi-driver experiments for this compound in complex biological systems?

Leverage the MEDDLE (Multiple Environmental Driver Design Lab for Experiments) simulator to systematically vary parameters (e.g., pH, temperature, co-administered inhibitors) and predict synergistic/antagonistic effects. Follow BPG frameworks for reproducibility, such as pre-registering experimental protocols and using standardized cell culture conditions. Early-career training modules on BPG implementation are available through SCOR resources .

What structural features of this compound contribute to its selectivity over other KLK inhibitors, and how can this be quantified?

Key features include:

- The Ahx (aminohexanoic acid) linker , which enhances solubility and reduces steric hindrance.

- The boroF (boro-phenylalanine) group , which increases binding affinity to KLK active sites.

Quantify selectivity via competitive inhibition assays using panels of KLK isoforms (KLK2, KLK3, KLK4) and non-target proteases (e.g., trypsin). Calculate selectivity indices (IC50 ratio vs. off-target enzymes) and validate with X-ray crystallography to map binding interactions .

How should researchers statistically validate HPLC and mass spectrometry data for this compound to ensure robustness?

- Perform ANOVA on triplicate HPLC retention times to assess intra- and inter-run variability.

- Use Pearson correlation to compare observed vs. theoretical m/z values.

- Apply the Breusch-Pagan-Godfrey (BPG) test to detect heteroskedasticity in dose-response datasets, ensuring linear regression assumptions hold for IC50 calculations .

What synthetic challenges are associated with this compound, and how are they mitigated during production?

Challenges include:

- Boronic acid stability : Use tert-butyloxycarbonyl (Boc) protection during solid-phase synthesis to prevent oxidation.

- Purification complexity : Employ preparative HPLC with a C18 column and isocratic elution (20% methanol) to isolate high-purity batches.

Characterize intermediates via nuclear magnetic resonance (NMR) and MS to confirm stepwise synthesis .

How does this compound compare to next-generation KLK inhibitors in preclinical development?

Compare parameters such as:

- Binding kinetics : Surface plasmon resonance (SPR) for on/off rates.

- Toxicity profiles : Ames tests for mutagenicity and hemolysis assays.

- In vivo half-life : Radiolabeled tracer studies in murine models.

this compound shows superior KLK3 inhibition but shorter half-life than P3-D-Phe-conjugated peptides, necessitating structural optimization for clinical translation .

What criteria should guide the formulation of research questions when studying this compound’s therapeutic potential?

Adopt the FINER framework :

- Feasible : Prioritize assays with available reagents (e.g., recombinant KLKs).

- Novel : Explore understudied KLK isoforms (e.g., KLK5 in metastasis).

- Relevant : Align with NIH priorities on prostate cancer biomarkers.

Use PICO (Population: KLK-expressing cells; Intervention: this compound; Comparison: Standard inhibitors; Outcome: Apoptosis rates) to structure hypotheses .

How can researchers ensure reproducibility when replicating this compound studies across laboratories?

- Document HPLC gradients and MS settings in detail (e.g., column lot numbers, ionization voltages).

- Share raw datasets via repositories like Zenodo.

- Use CRISPR-engineered KLK-knockout cell lines to control for genetic variability.

SCOR’s Best-Practice Guide includes protocols for cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.